molecular formula C7H6Cl2N2O2Pt B12874794 cis-Dichloro(3,4-diaminobenzoic acid)platinum(II) CAS No. 56815-80-6

cis-Dichloro(3,4-diaminobenzoic acid)platinum(II)

Cat. No.: B12874794
CAS No.: 56815-80-6
M. Wt: 416.12 g/mol
InChI Key: LDMSLDCBBYXQIW-UHFFFAOYSA-L
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Description

cis-Dichloro(3,4-diaminobenzoic acid)platinum(II) is a platinum-based coordination complex. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. It is characterized by the presence of two chloride ligands and a 3,4-diaminobenzoic acid ligand coordinated to a central platinum(II) ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Dichloro(3,4-diaminobenzoic acid)platinum(II) typically involves the reaction of potassium tetrachloroplatinate(II) with 3,4-diaminobenzoic acid in an aqueous medium. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization. The general reaction scheme is as follows:

K2[PtCl4]+3,4diaminobenzoic acidcis-Dichloro(3,4-diaminobenzoic acid)platinum(II)+2KClK_2[PtCl_4] + 3,4-\text{diaminobenzoic acid} \rightarrow \text{cis-Dichloro(3,4-diaminobenzoic acid)platinum(II)} + 2KCl K2​[PtCl4​]+3,4−diaminobenzoic acid→cis-Dichloro(3,4-diaminobenzoic acid)platinum(II)+2KCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The key steps involve the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

cis-Dichloro(3,4-diaminobenzoic acid)platinum(II) undergoes various chemical reactions, including:

    Substitution Reactions: The chloride ligands can be substituted by other ligands such as water, ammonia, or other amines.

    Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering its oxidation state and reactivity.

    Coordination Reactions: The compound can form coordination complexes with other molecules, such as DNA or proteins.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include water, ammonia, and other amines. These reactions are typically carried out in aqueous or organic solvents at room temperature or under mild heating.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coordination Reactions: These reactions often occur in biological environments or in vitro studies with biomolecules.

Major Products Formed

    Substitution Reactions: Products include various platinum complexes with different ligands.

    Oxidation and Reduction Reactions: Products include platinum complexes in different oxidation states.

    Coordination Reactions: Products include platinum-DNA or platinum-protein adducts.

Scientific Research Applications

cis-Dichloro(3,4-diaminobenzoic acid)platinum(II) has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other platinum complexes.

    Biology: Studied for its interactions with biomolecules such as DNA and proteins.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to form adducts with DNA, leading to the inhibition of DNA replication and cell division.

Mechanism of Action

The mechanism of action of cis-Dichloro(3,4-diaminobenzoic acid)platinum(II) involves its interaction with DNA. The compound forms covalent bonds with the nitrogen atoms of the purine bases in DNA, leading to the formation of intrastrand and interstrand crosslinks. These crosslinks inhibit DNA replication and transcription, ultimately leading to cell death. The primary molecular targets are the guanine and adenine bases in DNA.

Comparison with Similar Compounds

Similar Compounds

    Cisplatin: cis-Diamminedichloroplatinum(II), a widely used anticancer drug.

    Carboplatin: cis-Diammine(1,1-cyclobutanedicarboxylato)platinum(II), a second-generation platinum-based anticancer drug.

    Oxaliplatin: trans-L-1,2-diaminocyclohexaneoxalatoplatinum(II), another platinum-based anticancer drug.

Uniqueness

cis-Dichloro(3,4-diaminobenzoic acid)platinum(II) is unique due to the presence of the 3,4-diaminobenzoic acid ligand, which may confer different reactivity and biological activity compared to other platinum-based compounds.

Properties

CAS No.

56815-80-6

Molecular Formula

C7H6Cl2N2O2Pt

Molecular Weight

416.12 g/mol

IUPAC Name

(2-azanidyl-4-carboxyphenyl)azanide;dichloroplatinum(2+)

InChI

InChI=1S/C7H6N2O2.2ClH.Pt/c8-5-2-1-4(7(10)11)3-6(5)9;;;/h1-3,8-9H,(H,10,11);2*1H;/q-2;;;+4/p-2

InChI Key

LDMSLDCBBYXQIW-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[NH-])[NH-].Cl[Pt+2]Cl

Origin of Product

United States

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